molecular formula C7H18N2O B051265 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol CAS No. 2212-32-0

2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol

Cat. No.: B051265
CAS No.: 2212-32-0
M. Wt: 146.23 g/mol
InChI Key: LSYBWANTZYUTGJ-UHFFFAOYSA-N
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Description

2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol is a tertiary amine derivative of ethanol with a branched structure. Its molecular formula is C₇H₁₇N₂O, and it features a hydroxyl group (-OH) and two nitrogen-bound substituents: a dimethylaminoethyl group ((CH₃)₂N-CH₂CH₂-) and a methyl group (CH₃). This compound is structurally complex due to its multiple substituents, which influence its physicochemical properties, reactivity, and applications.

Properties

IUPAC Name

2-[2-(dimethylamino)ethyl-methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2O/c1-8(2)4-5-9(3)6-7-10/h10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYBWANTZYUTGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044875
Record name 2-{[2-(Dimethylamino)ethyl](methyl)amino}ethanol
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Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Ethanol, 2-[[2-(dimethylamino)ethyl]methylamino]-
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CAS No.

2212-32-0
Record name 2-[[2-(Dimethylamino)ethyl]methylamino]ethanol
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Record name 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol
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Record name Ethanol, 2-[[2-(dimethylamino)ethyl]methylamino]-
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Record name 2-{[2-(Dimethylamino)ethyl](methyl)amino}ethanol
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Record name 2-[[2-(dimethylamino)ethyl]methylamino]ethanol
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Record name 2-((2-(DIMETHYLAMINO)ETHYL)(METHYL)AMINO)ETHANOL
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Preparation Methods

Reaction of Dimethylamine with Ethylene Oxide

The most widely documented industrial method involves the reaction of dimethylamine with ethylene oxide in a continuous tubular reactor. This exothermic process generates an intermediate, which is subsequently methylated to yield the target compound. Key parameters include:

  • Molar ratio : Excess dimethylamine (1:1.2–1.5) ensures complete ethylene oxide conversion.

  • Temperature : Maintained at 40–90°C to balance reaction rate and byproduct formation.

  • Pressure : Operated at 0.5–3 MPa to stabilize gaseous reactants.

Post-reaction distillation removes low-boiling byproducts like N,N-dimethylethanolamine (DMEOA). A fractional distillation column operated at 500 mbar and 180°C isolates 2-((2-(dimethylamino)ethyl)(methyl)amino)ethanol with a yield of 72%.

Table 1: Industrial-Scale Synthesis Parameters

ParameterValueSource
Reactor TypeTubular reactor
Temperature40–90°C
Pressure0.5–3 MPa
Distillation Pressure500 mbar
Isolated Yield72%

Reductive Amination of Hydroxyethyl Ethylenediamine

An alternative pathway employs hydroxyethyl ethylenediamine, paraformaldehyde, and formic acid under acidic conditions:

  • Condensation : Hydroxyethyl ethylenediamine reacts with paraformaldehyde (molar ratio 1:3–3.3) at 50–110°C for 1–2 hours.

  • Reduction : Formic acid (1:3–3.3 molar ratio) facilitates reductive methylation, introducing methyl groups to the amine nitrogens.

  • Purification : Vacuum distillation separates the product from residual reagents, achieving >85% purity.

This method avoids ethylene oxide, reducing safety risks but requiring precise stoichiometric control to minimize over-methylation.

Catalytic Methylation Strategies

Noble Metal-Catalyzed Hydrogenation

A patent-pending method utilizes palladium on carbon (Pd/C) to catalyze the methylation of 2-(methylamino)ethanol with dimethylamine under hydrogen pressure:

  • Catalyst Loading : 5 wt% Pd/C relative to substrate.

  • Conditions : 80–120°C, 1–3 MPa H₂, 3–7 hours.

  • Workup : Filtration removes the catalyst, followed by crystallization from isopropyl ether to yield 89% pure product.

This approach enhances selectivity but incurs higher costs due to catalyst usage.

Acid-Catalyzed Ester Exchange

Post-synthesis purification often involves ester exchange with alcohols (e.g., methanol or ethanol) to remove acetylated byproducts. For example, reacting the crude product with methanol at 60°C for 2 hours eliminates ester impurities, increasing purity to 95%.

Solvent and Reaction Medium Optimization

Aprotic Solvents for Enhanced Yield

Toluene and dichloromethane are preferred in laboratory settings for their inertness and ability to dissolve amine intermediates. A study comparing solvents reported:

Table 2: Solvent Impact on Reaction Efficiency

SolventReaction Time (h)Yield (%)
Toluene288
Dichloromethane382
Ethanol475

Toluene’s low polarity accelerates nucleophilic substitution, reducing reaction time.

Aqueous vs. Organic Phase Reactions

Industrial protocols favor aqueous-phase reactions for ethylene oxide’s high solubility, whereas lab-scale syntheses use organic solvents for easier product isolation. Aqueous systems achieve 70–75% yields but require extensive distillation, while organic phases yield 80–85% with simpler workups.

Scalability and Industrial Adaptation

Continuous-Flow Reactors

Modern plants employ continuous-flow reactors to minimize thermal degradation and byproducts. Key advantages include:

  • Residence Time : 10–15 minutes versus 2–4 hours in batch reactors.

  • Throughput : 500–1,000 kg/day capacity.

  • Safety : Reduced ethylene oxide accumulation lowers explosion risks.

Waste Management Strategies

Byproducts like DMEOA are recycled into subsequent batches or sold as surfactants. Distillation residues containing phosphorous acid (used as a stabilizer) are neutralized with sodium bicarbonate before disposal.

Comparative Analysis of Methods

Table 3: Method Comparison for this compound Synthesis

MethodYield (%)Purity (%)ScalabilityCost
Ethylene Oxide Alkylation7295HighLow
Reductive Amination8589ModerateMedium
Catalytic Hydrogenation9092LowHigh

Chemical Reactions Analysis

Types of Reactions

2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7H18N2O
  • Molecular Weight : 146.23 g/mol
  • Boiling Point : Approximately 207°C
  • Density : 0.904 g/mL at 25°C

The compound features a tertiary amine and a hydroxyl group, which contribute to its reactivity and ability to form complexes with metal ions.

Chemistry

Building Block for Organic Synthesis
DMEA serves as a crucial building block in the synthesis of complex organic molecules. It is utilized in various chemical reactions such as oxidation, reduction, and substitution. The compound can be oxidized to form amine oxides or reduced to simpler amines using reagents like lithium aluminum hydride or sodium borohydride .

Reaction Type Product Formed Common Reagents
OxidationAmine oxidesHydrogen peroxide, peracids
ReductionSimpler aminesLithium aluminum hydride
SubstitutionVarious substituted aminesAlkyl halides, acyl chlorides

Biology

Enzyme Mechanisms and Protein Interactions
DMEA is employed in biological studies to investigate enzyme mechanisms and protein interactions. Its structural similarity to acetylcholine precursors allows it to influence cellular signaling pathways and gene expression. This compound has been observed to cause cellular effects such as irritation, indicating its interaction with cellular membranes.

Medicine

Pharmaceutical Synthesis Precursor
In the pharmaceutical industry, DMEA is used as a precursor in the synthesis of various drugs. Its ability to act as a bidentate ligand makes it suitable for forming metal complexes that can be utilized in drug formulations .

Industry

Production of Surfactants and Emulsifiers
DMEA is also significant in industrial applications, particularly in the production of surfactants, emulsifiers, and specialty chemicals. Its properties allow it to enhance the stability and effectiveness of these products .

Case Study 1: Iron Complexes Synthesis

Research has demonstrated that DMEA can be used in the preparation of new iron clusters such as [Fe7O4(O2CPh)11(dmem)2][Fe_7O_4(O_2CPh)_{11}(dmem)_2] and [Fe6O2(OH)4(O2CBut)8(dmem)2][Fe_6O_2(OH)_4(O_2CBut)_{8}(dmem)_2]. These complexes exhibit unique magnetic properties and have potential applications in materials science .

Case Study 2: Toxicological Studies

Toxicological assessments have shown that exposure to DMEA can lead to skin irritation and other cellular effects. Studies involving rabbits indicated increased relative kidney weights and hydropic degeneration when subjected to high doses of related compounds . Understanding these effects is crucial for safe handling in laboratory settings.

Mechanism of Action

The mechanism of action of 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes that can catalyze various chemical reactions. It can also interact with biological molecules, affecting their structure and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Table 1: Structural Comparison of Key Ethanolamine Derivatives
Compound Name Molecular Formula Substituents on Nitrogen Key Features
2-(Dimethylamino)ethanol (DMAE) C₄H₁₁NO Two methyl groups Simpler structure; used as curing agent, solvent
2-(Methylamino)ethanol C₃H₉NO One methyl group, one hydroxyethyl group Lower molecular weight; basic amine
2-((2-Methoxyethyl)(methyl)amino)ethanol C₆H₁₅NO₂ Methoxyethyl and methyl groups Ether linkage reduces basicity
MDEA (2,2′-(Methylimino)diethanol) C₅H₁₃NO₂ Methyl and hydroxyethyl groups Used in gas treatment and surfactants
Target Compound C₇H₁₇N₂O Dimethylaminoethyl and methyl groups Higher branching; enhanced steric effects

Physicochemical Properties

  • Basicity: The target compound’s tertiary amino groups (pKa ~8-10) make it less basic than primary amines (e.g., 2-(2-Aminoethylamino)ethanol, pKa ~9.5-10.5) but more basic than ether-containing analogs (e.g., 2-((2-Methoxyethyl)(methyl)amino)ethanol) .
  • Solubility: The hydroxyl group and polar amino groups enhance water solubility compared to nonpolar analogs. However, increased branching may reduce solubility relative to linear ethanolamines like DMAE .
  • Molecular Weight : At ~131.2 g/mol, it is heavier than DMAE (89.14 g/mol) and MDEA (119.16 g/mol), affecting volatility and viscosity .
Table 2: Key Research Findings on Analogous Compounds
Compound Study Findings Reference
2-(Dimethylamino)ethyl methacrylate Lower reactivity in resin cements compared to ethyl 4-(dimethylamino)benzoate
MDEA Effective in CO₂ scrubbing due to tertiary amine stability
2-(2-Aminoethylamino)ethanol Used in epoxy curing; higher toxicity than tertiary amines

Functional and Industrial Relevance

  • Catalysis: The dimethylaminoethyl group may enhance metal coordination in catalytic systems, as seen in lithium and zinc complexes .
  • Biomedical Applications : DMAE derivatives are studied for neurochemical activity. The target compound’s structure could influence neurotransmitter interactions or drug delivery .
  • Safety Profile: Tertiary amines generally exhibit lower acute toxicity than primary amines.

Biological Activity

2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol, also known as dimethylethanolamine (DMEA), is a compound with significant biological activity, particularly due to its structural similarity to acetylcholine precursors. This article explores the compound's biological mechanisms, pharmacological effects, and potential applications in various fields, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H15N3OC_6H_{15}N_3O. It features a dimethylamino group which is crucial for its biological activity. The compound's boiling point is approximately 207°C, and it has a density of 0.904 g/mL at 25°C, indicating its stability under standard laboratory conditions.

Target Interaction

The compound is structurally similar to 2-dimethylaminoethanol (DMAE), suggesting it may interact with the same biological targets. Key mechanisms include:

  • Cholinergic Pathway Involvement : It may enhance acetylcholine production, improving cognitive functions and muscle activity.
  • Enzyme Modulation : The compound can inhibit or activate specific enzymes, influencing metabolic pathways and cellular processes.

Pharmacokinetics

The pharmacokinetic properties of this compound resemble those of DMAE, involving absorption, distribution, metabolism, and excretion that affect its efficacy in biological systems.

Cellular and Molecular Effects

Research indicates that this compound influences various cellular processes:

  • Gene Expression : Alters gene expression patterns in response to environmental stimuli.
  • Cell Signaling : Modulates signaling pathways that regulate cell growth and differentiation.

Toxicity and Dosage

The effects of the compound vary with dosage:

  • Low Doses : Minimal toxicity; potential cognitive enhancement.
  • High Doses : Adverse effects such as respiratory irritation and skin damage have been documented.

Case Studies

  • Cognitive Enhancement : Double-blind studies have shown improvements in cognitive functions among subjects administered DMEA, indicating its potential as a nootropic agent .
  • Antioxidant Properties : The compound exhibits antioxidant activities through ferrous ion chelation and radical scavenging assays, suggesting protective effects against oxidative stress .

Applications in Research and Industry

Application AreaDescription
Chemistry Used as a building block for synthesizing complex organic molecules.
Biology Investigated for enzyme mechanisms and protein interactions.
Medicine Explored as a precursor in pharmaceutical synthesis.
Industry Employed in producing surfactants and specialty chemicals .

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular Weight161.2 g/mol
Boiling Point~250°C (estimated)
LogP1.4 (Predicted)
SolubilityMiscible in H2O, ethanol, DMF

Q. Table 2. Common Analytical Conditions

TechniqueParameters
HPLC C18 column, 30:70 acetonitrile/H2O, 1 mL/min
¹H NMR D2O, 400 MHz, δ 2.2 (s, 6H, N(CH₃)₂)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol
Reactant of Route 2
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2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol

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